N-(7-Chloroquinolin-2-yl)acetamide
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Overview
Description
N-(7-Chloroquinolin-2-yl)acetamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloroquinolin-2-yl)acetamide typically involves the reaction of 7-chloroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloroquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group in the quinoline ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-Chloroquinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-Chloroquinolin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to its death. For its anticancer properties, the compound induces apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with different biological activities.
7-Chloroquinoline: The parent compound from which N-(7-Chloroquinolin-2-yl)acetamide is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
N-(7-chloroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O/c1-7(15)13-11-5-3-8-2-4-9(12)6-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
InChI Key |
MJBBMVPMEWWKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2)Cl)C=C1 |
Origin of Product |
United States |
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